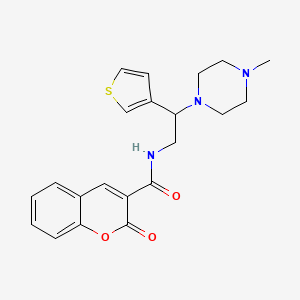

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a chromene carboxamide core linked to a 4-methylpiperazine moiety and a thiophene ethyl group. This structural combination suggests applications in biomedical imaging or therapeutic development, as seen in analogous compounds like PT-ADA-PPR, which exhibit dual-excitation imaging capabilities for lysosome-specific studies .

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-23-7-9-24(10-8-23)18(16-6-11-28-14-16)13-22-20(25)17-12-15-4-2-3-5-19(15)27-21(17)26/h2-6,11-12,14,18H,7-10,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFDENHWJKYVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Structural Overview

The compound features a chromene backbone with a carboxamide functional group, a piperazine moiety, and a thiophene ring. This combination of functional groups suggests a diverse range of interactions with biological targets, making it an interesting candidate for drug development.

Synthesis

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:

- Formation of the Piperazine Derivative : Reacting 4-methylpiperazine with an appropriate alkylating agent to introduce the thiophene group.

- Oxamide Formation : Reacting the intermediate with oxalyl chloride to form the oxamide linkage.

- Final Coupling : Coupling the resulting intermediate with a chromene derivative under suitable conditions to obtain the final product.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

- Antimicrobial Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial effects against various pathogens. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, as evidenced by increased expression levels of p53 and caspase-3 cleavage in MCF-7 cells . Molecular docking studies indicate strong hydrophobic interactions between the compound and cancer-related receptors, suggesting its potential as a therapeutic agent in oncology.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, although specific mechanisms remain under investigation.

The exact mechanism of action for N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide:

Comparison with Similar Compounds

Key Observations :

- The hydrochloride salt in has a higher molecular weight (447.9 vs. ~395.5) due to the chromene-2-carbonyl group and chloride ion, which may improve solubility but alter pharmacokinetics .

- PT-ADA-PPR () shares the piperazine-thiophene motif but replaces chromene with adamantane, emphasizing modular design for tunable imaging properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.